molecular formula C26H24N2O4 B11960622 ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate CAS No. 3782-79-4

ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate

Cat. No.: B11960622
CAS No.: 3782-79-4
M. Wt: 428.5 g/mol
InChI Key: XXNPRFBDAFEAHG-UHFFFAOYSA-N
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Description

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate typically involves a multi-step reaction process. The synthetic route generally includes the condensation of ethyl 4-aminobenzoate with 4-formylbenzoic acid derivatives under specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability makes it suitable for use in biological assays and studies.

    Industry: The compound is used in the production of various materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler compound with similar functional groups but lacking the imine and methylene bridges.

    4-Formylbenzoic acid: A precursor in the synthesis of the target compound, with different reactivity and applications.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and physical properties not found in simpler analogs.

Properties

CAS No.

3782-79-4

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-[[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl]methylideneamino]benzoate

InChI

InChI=1S/C26H24N2O4/c1-3-31-25(29)21-9-13-23(14-10-21)27-17-19-5-7-20(8-6-19)18-28-24-15-11-22(12-16-24)26(30)32-4-2/h5-18H,3-4H2,1-2H3

InChI Key

XXNPRFBDAFEAHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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